molecular formula C6H5Cl2NO B181413 3,5-Dichloro-2-methoxypyridine CAS No. 13472-58-7

3,5-Dichloro-2-methoxypyridine

Cat. No. B181413
CAS RN: 13472-58-7
M. Wt: 178.01 g/mol
InChI Key: XMASGFYUZZRWOE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO and a molecular weight of 178.02 . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-methoxypyridine is represented by the InChI code 1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-methoxypyridine is a liquid in its physical form . Its molecular weight is 178.02 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3,5-Dichloro-2-methoxypyridine is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the chemical synthesis using this compound are not specified in the source .
  • Organic Transformations

    • Application : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions .
    • Method : DDQ shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Results : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
  • Suzuki Reaction

    • Application : A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase was developed .
    • Method : The reaction was performed in an aqueous phase, which is environmentally benign and under mild reaction conditions .
    • Results : High yields of 3,5-dichloro-2-arylpyridines were obtained .
  • Synthesis of Fluorinated Pyridines

    • Application : 3,5-Dichloro-2-methoxypyridine is used in the synthesis of fluorinated pyridines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis of fluorinated pyridines using this compound are not specified in the source .
  • Organic Synthesis

    • Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the organic synthesis using this compound are not specified in the source .
  • Utility in Organic Synthesis

    • Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the organic synthesis using this compound are not specified in the source .
  • Synthesis of Fluorinated Pyridines

    • Application : 3,5-Dichloro-2-methoxypyridine is used in the synthesis of fluorinated pyridines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the synthesis of fluorinated pyridines using this compound are not specified in the source .
  • Organic Synthesis

    • Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the organic synthesis using this compound are not specified in the source .
  • Utility in Organic Synthesis

    • Application : 3,5-Dichloro-2-methoxypyridine is used in organic synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of the organic synthesis using this compound are not specified in the source .

properties

IUPAC Name

3,5-dichloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMASGFYUZZRWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612696
Record name 3,5-Dichloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-methoxypyridine

CAS RN

13472-58-7
Record name 3,5-Dichloro-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WD Jones, GL Jenkins… - Journal of the American …, 1949 - Wiley Online Library
Since the methoxy group is present in emetine, in a patented emetic, and in several nauseant benzene derivatives it is possible that this group may be responsible for the emetic action …
Number of citations: 5 onlinelibrary.wiley.com
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
The ultraviolet and infrared spectra and the ionisation constants of the title compounds containing substituents (3-, 4-, 5-, and 6-Me; 3- and 5-Cl; 3,5-Cl2; 3- and 5-Br; 3,5-Br2; 5-I; 3,5-I2; 3…
Number of citations: 36 pubs.rsc.org
NA Chowdhry, CF Bonilla - Journal of the American …, 1949 - Wiley Online Library
The solubility of cinchonine and of cinchonidine in mixtures of alcohol and water in different proportions has been determined. The method employed and the results obtained are …
Number of citations: 2 onlinelibrary.wiley.com

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